Indole-3-carboxaldehyde

概述

描述

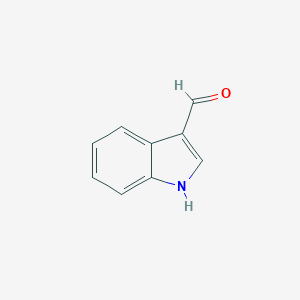

Indole-3-carboxaldehyde (ICA) is a heterocyclic aromatic compound with the molecular formula C₉H₇NO. Structurally, it consists of an indole backbone (a fused bicyclic system of pyrrole and benzene rings) substituted with a formyl group (-CHO) at the 3-position. ICA serves as a critical precursor in synthesizing bioactive indole alkaloids, pharmaceuticals, and agrochemicals . Its derivatives exhibit diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and antioxidant properties . ICA is also a microbial metabolite involved in host-microbe interactions, modulating immune responses and metabolic pathways .

准备方法

Traditional Synthesis Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction remains the most widely adopted method for synthesizing indole-3-carboxaldehyde due to its high efficiency and scalability. The process involves two key steps:

-

Formation of the Vilsmeier reagent : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C to generate the electrophilic chloroiminium intermediate .

-

Reaction with 2-methylaniline derivatives : Substituted 2-methylanilines undergo cyclization and formylation under reflux (80–90°C) in DMF, yielding this compound after alkaline workup .

Key Data :

-

Molar Ratios : Optimal 2-methylaniline-to-Vilsmeier reagent ratio is 1:10–1:40 .

-

Substituent Compatibility : Halogens (Cl, Br), hydroxyl (-OH), and methoxy (-OCH₃) groups are tolerated at ortho, meta, or para positions .

-

Purity : Products are isolated in >95% purity via recrystallization .

Table 1: Representative NMR Data for this compound (DMSO-d₆)

| Nucleus | Chemical Shifts (ppm) |

|---|---|

| ¹H | 12.14 (br, 1H), 9.95 (s, 1H) |

| ¹³C | 185.34 (C=O), 138.85 (C3) |

Reimer-Tiemann Reaction

This classical method employs chloroform (CHCl₃) and aqueous potassium hydroxide (KOH) to formylate indole at the 3-position. While historically significant, it suffers from moderate yields (40–60%) and side reactions, limiting its industrial use .

Modern and Alternative Approaches

Oxidation of Gramine Methiodides

Gramine methiodide ([1-(1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide]) is oxidized using sodium nitrite (NaNO₂) in DMF, yielding this compound in 68% efficiency. This method avoids harsh acids but requires careful control of reaction time and temperature .

Alkaline Degradation of Ascorbigen

Ascorbigen, a natural product derived from cruciferous vegetables, undergoes alkaline degradation to produce this compound alongside L-sorbose and L-tagatose derivatives. While environmentally benign, the low yield (≤30%) and complex purification hinder scalability .

Visible-Light-Mediated Catalysis

Recent advances utilize Rose Bengal as a photocatalyst under aerobic conditions to oxidize indole derivatives. This green chemistry approach achieves moderate yields (50–70%) but requires specialized equipment and prolonged reaction times .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|

| Vilsmeier-Haack | 90–98 | 80–90 | High purity, scalable |

| Reimer-Tiemann | 40–60 | 25–40 | Simple reagents |

| Gramine Methiodide | 68 | 60–80 | Avoids POCl₃ |

| Visible-Light Catalysis | 50–70 | 25 | Eco-friendly |

Industrial-Scale Optimization

Solvent and Catalyst Selection

-

DMF vs. THF : DMF enhances reaction rates in Vilsmeier-Haack protocols, while tetrahydrofuran (THF) is preferred for N-acylation steps due to its low boiling point .

-

Catalysts : Dimethylaminopyridine (DMAP) and triethylamine (Et₃N) improve acylation efficiencies (>85%) in derivative synthesis .

Purification Techniques

化学反应分析

反应类型: 吲哚-3-甲醛会发生多种化学反应,包括:

氧化: 它可以用高锰酸钾(KMnO(_4))或三氧化铬(CrO(_3))等氧化剂氧化成吲哚-3-羧酸。

还原: 吲哚-3-甲醛的还原可以产生吲哚-3-甲醇,通常使用硼氢化钠(NaBH(_4))或氢化铝锂(LiAlH(_4))等还原剂。

取代: 亲电取代反应可以在吲哚环上发生,特别是在2位,使用卤素或硝基化合物等试剂。

常用试剂和条件:

氧化: KMnO(_4)在酸性条件下的水溶液中。

还原: NaBH(_4)在甲醇或乙醇中,或LiAlH(_4)在无水乙醚中。

取代: 在路易斯酸催化剂存在下,使用溴(Br(_2))进行卤化或使用氯(Cl(_2))进行氯化。

主要产物:

氧化: 吲哚-3-羧酸。

还原: 吲哚-3-甲醇。

取代: 2-溴吲哚-3-甲醛或2-氯吲哚-3-甲醛。

科学研究应用

Anti-Inflammatory Properties

Indole-3-carboxaldehyde has shown promising results in mitigating inflammation, particularly in models of ulcerative colitis and other inflammatory conditions.

Case Study: Ulcerative Colitis

- Research Findings : A study demonstrated that I3Ald alleviates symptoms of dextran sulfate sodium (DSS)-induced ulcerative colitis in mice by modulating the TLR4/NF-κB/p38 signaling pathway. The treatment resulted in a significant reduction of inflammatory markers such as TNF-α, IL-6, and IL-1β, while improving intestinal barrier function by up-regulating ZO-1 and Occludin expression .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Control Group (DSS) | I3Ald Treatment |

|---|---|---|

| TNF-α | High | Significantly Reduced |

| IL-6 | High | Significantly Reduced |

| IL-1β | High | Significantly Reduced |

Gastrointestinal Health

I3Ald's role in promoting gut health is particularly notable, as it has been linked to the restoration of mucosal integrity and modulation of gut microbiota.

Case Study: Gut Mucosal Integrity

- Research Findings : Another study indicated that I3Ald formulated for localized delivery could restore gut mucosal integrity and alleviate hepatic inflammation by influencing the microbiota-AhR-IL-22 axis. This suggests that I3Ald could be beneficial not only for intestinal health but also for liver protection .

Table 2: Impact of I3Ald on Gut and Liver Health

| Parameter | Control Group (DSS) | I3Ald Treatment |

|---|---|---|

| Colon Length | Shortened | Restored |

| Hepatic Inflammation | Present | Reduced |

| Microbiota Diversity | Decreased | Increased |

Applications in Animal Health

This compound is also being explored for its potential as a feed additive in livestock.

Case Study: Broiler Chickens

- Research Findings : A study assessed the effects of indole-3-carboxylate (a derivative of I3Ald) on broiler chickens infected with Eimeria maxima. Results showed improved intestinal immune responses and barrier integrity, suggesting that microbial metabolites like I3Ald can enhance resilience against infections in poultry .

Mechanistic Insights

The mechanisms underlying the therapeutic effects of I3Ald are multifaceted:

- Inflammatory Pathway Modulation : The compound inhibits pro-inflammatory cytokine production and promotes the expression of tight junction proteins, which are crucial for maintaining intestinal barrier integrity.

- Microbiota Interaction : I3Ald influences gut microbiota composition, which plays a vital role in overall gastrointestinal health and immune function.

作用机制

吲哚-3-甲醛主要通过激活芳香烃受体 (AhR) 发挥作用。与 AhR 结合后,该受体易位到细胞核,在那里与芳香烃受体核易位因子 (ARNT) 形成二聚体。 然后,该复合物与特定的 DNA 序列结合,导致参与免疫反应、解毒和氧化应激调节的目标基因的转录 {_svg_3}。 吲哚-3-甲醛激活 AhR 已被证明可以刺激白介素-22 的产生,白介素-22 在维持粘膜免疫中起着至关重要的作用 .

相似化合物的比较

Comparison with Structural Analogues

Brominated Derivatives of ICA

Bromination significantly enhances ICA's quorum sensing inhibition (QSI) activity. Studies on Chromobacterium violaceum revealed that brominated ICA derivatives exhibit 2–13-fold lower IC₅₀ values than ICA itself, indicating improved potency (Table 1) .

Table 1: QSI Activity of Brominated ICA Derivatives

| Compound | IC₅₀ (µM) | Fold Reduction vs. ICA |

|---|---|---|

| Indole-3-carboxaldehyde | 171 | — |

| 5-Bromothis compound | 13 | 13 |

| 6-Bromothis compound | 19 | 9 |

| 7-Bromothis compound | 72 | 2 |

- Positional Effects : The 5-bromo derivative showed the highest QSI potency, likely due to enhanced interaction with acyl-homoserine lactone (AHL) receptors via π-bond formation or increased membrane permeability . In contrast, the 7-bromo derivative was least effective, highlighting the importance of substitution patterns .

- Mechanistic Insights : Bromine’s electronegativity stabilizes receptor-ligand interactions, while its bulky structure may improve binding affinity or reduce enzymatic degradation .

Other Indole-Based Analogues

3-Indoleacetonitrile

In antiviral assays against influenza A, 3-indoleacetonitrile outperformed ICA and the drug Arbidol (8 µM dose):

- Reduced viral protein expression (PB2, NP) by 60–70% vs. 40–50% for ICA .

- Higher lipid solubility may enhance cellular uptake and target engagement .

This compound Phenylhydrazones

Arylhydrazone derivatives of ICA inhibit platelet aggregation induced by arachidonic acid (AA) and collagen. However, replacing the arylhydrazone group with aroylhydrazone abolished activity, underscoring the sensitivity of antiplatelet effects to structural modifications .

Antifungal Agents: ICA vs. Carbendazim

ICA demonstrated moderate antifungal activity against Fusarium solani, the causative agent of Scutellaria baicalensis root rot:

Table 2: Antifungal Efficacy Comparison

| Compound | EC₅₀ (µg/mL) | Disease Control Efficacy (%) |

|---|---|---|

| This compound | 59.56 | 57.91 |

| Carbendazim | 39.82 | 67.67 |

While less potent than the commercial fungicide carbendazim, ICA’s natural origin and lower cytotoxicity make it a viable candidate for integrated pest management .

Immunomodulation and Atheroprotection

- ICA vs. Microbial Metabolites : ICA activates the AhR-Nrf2 pathway, reducing oxidative stress and lipid accumulation in macrophages. This mechanism is distinct from other indole derivatives like indole-3-acetic acid (IAA), which primarily modulate gut immunity .

- Comparative Efficacy : In murine models, ICA reduced atherosclerotic plaque formation by 50% through miR-1271-5p/HDAC9 pathway inhibition, outperforming synthetic HDAC inhibitors in specificity .

Antioxidant Activity

ICA derivatives conjugated with aryl amines (e.g., compound 5f) exhibited superior antioxidant activity in DPPH and lipid peroxidation assays, with IC₅₀ values 30% lower than the standard butylated hydroxyanisole (BHA) .

Structural-Activity Relationship (SAR) Insights

- Substitution Position : Bromination at the 5-position maximizes QSI activity, while substitutions at the 4- or 7-position reduce potency .

- Functional Groups : The aldehyde group in ICA is critical for hydrogen bonding with biological targets (e.g., TLR7 in antiviral assays) . Conversion to nitrile (3-indoleacetonitrile) enhances antiviral but reduces antiplatelet activity .

生物活性

Indole-3-carboxaldehyde (ICA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of ICA, focusing on its antioxidant properties, cytotoxic effects, and potential therapeutic applications. We will also include relevant data tables and case studies to illustrate the findings.

Overview of this compound

This compound is an indole derivative that serves as a precursor for various biologically active compounds. Its structure allows it to participate in numerous chemical reactions, contributing to its biological significance. The compound has been studied for its antioxidant properties, cytotoxicity against cancer cell lines, and its role in modulating inflammatory responses.

Antioxidant Activity

Antioxidant activity is one of the most significant biological properties of ICA. A study evaluated the antioxidant potential of ICA and its derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA).

Table 1: Antioxidant Activity of this compound and Its Derivatives

| Compound | DPPH IC50 (µM/ml) | LPO Inhibition IC50 (µM/ml) |

|---|---|---|

| ICA | 121 ± 0.5 | 70 ± 0.7 |

| 5a | 18 ± 0.1 | 24 ± 0.3 |

| 5b | 21 ± 0.2 | 29 ± 0.8 |

| 5f | 8 ± 0.9 | 7 ± 0.1 |

| BHA | 11 ± 0.5 | 9 ± 0.1 |

The data shows that compound 5f , which has a methoxy group, demonstrated the highest antioxidant activity with an IC50 value of 8 µM/ml for DPPH scavenging, indicating its potential as a powerful antioxidant agent .

Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study synthesized new derivatives of ICA and tested their cytotoxicity against the KB-3-1 cell line, which is a model for oral cancer.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 5 | 57.7 |

| Compound 7 | 19.6 |

| Griseofulvin (Control) | 19.2 |

The results indicated that compound 7 exhibited significant cytotoxicity with an IC50 value of 19.6 µM , comparable to the positive control, griseofulvin .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of ICA, particularly in relation to gut health. A study found that ICA derived from gut microbes can enhance the epithelial barrier function and reduce inflammation in the intestinal tract by modulating pro-inflammatory cytokines and reactive oxygen species (ROS) levels.

The mechanism involves activation of the aryl hydrocarbon receptor (AhR), which subsequently triggers the Nrf2-HO-1 pathway, leading to reduced oxidative stress and inflammation .

Case Studies

Case Study: Antioxidant and Anti-inflammatory Properties

A recent investigation assessed the effects of ICA on oxidative stress in diabetic rodent models. The study demonstrated that treatment with ICA significantly decreased ROS levels in both aortic and liver tissues, suggesting its systemic antioxidant capabilities and potential for managing oxidative stress-related conditions .

Case Study: Cancer Cell Line Sensitivity

In another study focusing on cervical cancer cells, derivatives of ICA were shown to inhibit cell proliferation effectively. The research underscored the importance of structural modifications in enhancing the anticancer activity of indole derivatives .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying indole-3-carboxaldehyde in natural products or biological matrices?

Methodological Answer: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a robust method for quantifying this compound in complex matrices like Indigo Naturalis. This technique allows simultaneous detection of multiple indole alkaloids with high sensitivity and specificity. Key steps include:

- Sample Preparation: Use methanol or acetonitrile-based extraction to isolate indole derivatives, followed by filtration to remove particulates .

- Chromatographic Conditions: Employ a C18 reverse-phase column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to resolve structural analogs like indirubin and isatin .

- Validation: Ensure linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) to meet pharmacopeial standards .

Q. How can this compound be synthesized and characterized for experimental use?

Methodological Answer: A common synthesis route involves the condensation of indole derivatives with aldehydes. For example:

- Schiff Base Synthesis: React this compound with nicotinic acid hydrazide in ethanol under reflux to form a Schiff base ligand. Monitor reaction progress via thin-layer chromatography (TLC) .

- Characterization: Use Fourier-transform infrared spectroscopy (FTIR) to confirm imine bond formation (C=N stretch at ~1600 cm⁻¹) and nuclear magnetic resonance (NMR) to verify proton environments (e.g., aldehyde proton at δ 9.8–10.0 ppm in CD₃OD) .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Key properties include:

- LogP (3.03): Indicates moderate hydrophobicity, suggesting solubility in polar aprotic solvents (e.g., DMSO) for in vitro assays .

- Thermal Stability: Melting point (193–198°C) and decomposition temperature (>250°C) guide storage conditions (store at 2–8°C in desiccators) .

- Reactivity: The aldehyde group participates in nucleophilic additions (e.g., forming hydrazones with phenyl hydrazine), requiring inert atmospheres (N₂/Ar) during synthesis .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity, such as aldose reductase inhibition?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituting the indole nitrogen (N1) or the aldehyde group alters bioactivity:

- N1 Substitution: Introducing electron-withdrawing groups (e.g., -NO₂) enhances aldose reductase inhibition by increasing electrophilicity at the active site. Use molecular docking (AutoDock Vina) to validate binding affinities .

- Aldehyde Reduction: Converting -CHO to -CH₂OH reduces cytotoxicity but may diminish antiviral activity, as seen in Dengue virus protease inhibition assays .

- Validation: Compare IC₅₀ values of derivatives using enzyme-linked immunosorbent assays (ELISA) and validate via X-ray crystallography of enzyme-ligand complexes .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antibacterial vs. negligible effects) may arise from:

- Microbial Source Variability: this compound from red algae (e.g., Chondrus crispus) shows stronger antimicrobial activity than bacterial-derived analogs due to stereochemical impurities. Use chiral HPLC to isolate enantiomers .

- Assay Conditions: Differences in pH (e.g., gastric vs. intestinal models) affect stability. Conduct stability studies (HPLC-MS) under simulated physiological conditions .

- Synergistic Effects: Co-occurring metabolites (e.g., indole-3-carbinol in urine) may modulate activity. Apply fractional inhibitory concentration (FIC) index analysis to identify synergies .

Q. How can chemometric approaches enhance quality control of this compound in natural product research?

Methodological Answer: Multivariate analysis improves batch-to-batch consistency:

- Cluster Analysis (CA): Group this compound samples by origin using hierarchical clustering (Euclidean distance, Ward’s method) to identify geographical outliers .

- Partial Least Squares-Discriminant Analysis (PLS-DA): Correlative models (VIP scores >1.5) highlight key markers (e.g., this compound/isatin ratio) for authentication .

- Robustness Testing: Validate models with cross-validation (k-fold) and external datasets (R²Y > 0.9, Q² > 0.7) .

Q. Methodological Considerations for Data Contradiction Analysis

- Structural Isomerism: this compound may co-elute with indole-5-carboxaldehyde in GC-MS. Use high-resolution mass spectrometry (HRMS) or derivatization (e.g., oximation) to distinguish isomers .

- Biosynthetic Pathways: Microbial fermentation (e.g., Streptomyces spp.) yields varying this compound titers. Optimize media (e.g., glycerol as carbon source) and use CRISPR interference to silence competing pathways .

属性

IUPAC Name |

1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNJUISKUQQNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060069 | |

| Record name | 1H-Indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00043 [mmHg] | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

487-89-8 | |

| Record name | Indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLE-3-CARBOXALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-carboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FN04C32UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 199 °C | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。